DAz-1

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

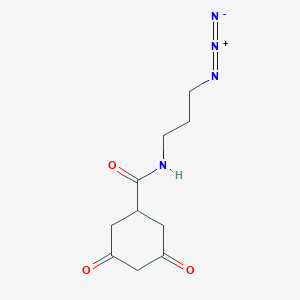

Die Synthese von DAz-1 umfasst mehrere Schritte, ausgehend von der kommerziell erhältlichen 3,5-Dihydroxybenzoesäure. Der Prozess umfasst die Reduktion von 3,5-Dihydroxybenzoesäure zu 3,5-Diketohexahydrobenzoesäure, gefolgt von einer Schutzreaktion, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann mit 3-Aminopropylazid gekoppelt, um eine weitere Zwischenverbindung zu bilden, die anschließend mit Salzsäure entschützt wird, um this compound zu ergeben .

Wissenschaftliche Forschungsanwendungen

DAz-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Sonde verwendet, um die Redoxbiologie und die Rolle von Sulfensäuren in der Proteinfunktion zu untersuchen.

Biologie: Hilft beim Verständnis der oxidativen Stressantwort und der Redoxregulation in Zellen.

Medizin: Potenzielle Anwendungen bei der Untersuchung von Krankheiten im Zusammenhang mit oxidativem Stress, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Mitteln eingesetzt, die auf redoxregulierte Pfade abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es spezifisch mit Sulfensäuren reagiert, die an Cysteinresten in Proteinen gebildet werden. Die Reaktion bildet einen stabilen Addukt, wodurch die Detektion und Untersuchung dieser Modifikationen ermöglicht wird. Die molekularen Ziele von this compound sind Proteine mit reaktiven Cysteinresten, die einer Oxidation unterliegen, um Sulfensäuren zu bilden. Diese Interaktion ist entscheidend, um die Redoxregulation der Proteinfunktion und die Rolle von oxidativem Stress bei verschiedenen biologischen Prozessen zu verstehen .

Wirkmechanismus

Target of Action

DAz-1, also known as N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide, primarily targets the DAZ (Deleted in Azoospermia) protein family . The DAZ protein family is a group of three highly conserved RNA-binding proteins that are important in gametogenesis and meiosis . Therefore, mutations in the genes that encode for the DAZ proteins can have detrimental consequences for fertility .

Mode of Action

This compound interacts with the DAZ protein family, specifically with DAZ and DAZL (DAZ-like protein) . These interactions occur via their conserved RNA recognition motif . DAZL, which binds the GUU sequence of target mRNAs, interacts with poly (A)-binding proteins (PABPs) to initiate translation .

Biochemical Pathways

The DAZ family of proteins have multiple mechanisms of action with varying regulatory effects on translation . They exert their action on target mRNAs by binding various 3’-UTR sequences via their conserved RNA recognition motif . The candidate DAZ family targets reported in mouse were the members of cell division cycle 25 (Cdc25), testis specific gene 1 (Tpx1), Tpx2, peptidylglycine alpha-amidating monooxygenase (Pam), telomeric repeat binding factor 2 (Trf2), G-rich RNA sequence binding factor 1 (Grsf1), minor histocompatibility antigen H47 (H47), F-actin-capping protein subunit beta (Cappb), proteasome α7/C8 subunit (Pα7/C8), testis expressed gene 19.1 (Tex19.1), mouse vasa homologue (Mvh), and synaptonemal complex protein 3 (Sycp3) .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . They are essential for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in spermatogenesis . By interacting with the DAZ protein family, this compound plays a crucial role in the regulation of mRNA translation in germ cells . This regulation is essential for the normal progression of germ cells through mitotic proliferation, meiotic division, and morphological changes to form mature sperm .

Action Environment

The action environment of this compound is primarily within the germ cells of the testis . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

It is known that the binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide exerts its effects at the molecular level through its binding interactions with biomolecules. It can undergo a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Transport and Distribution

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Subcellular Localization

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für DAz-1 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardtechniken der organischen Synthese wie Flashchromatographie an Kieselgel, Dünnschichtchromatographie und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DAz-1 unterliegt hauptsächlich Reaktionen, die mit seiner Funktion als Sulfensäure-Sonde zusammenhängen. Dazu gehören:

Oxidation: this compound reagiert mit Sulfensäuren, die durch Oxidation von Cysteinresten in Proteinen gebildet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird üblicherweise verwendet, um Cysteinreste zu Sulfensäuren zu oxidieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Sulfensäure-modifizierte Proteine, die mit verschiedenen biochemischen Techniken weiter analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die DAz-1 ähnlich sind, gehören andere Sulfensäure-Sonden und redoxsensitive Farbstoffe. Einige dieser Verbindungen sind:

Dimedon: Eine weitere sulfensäure-spezifische Sonde, die mit Sulfensäuren reagiert, um stabile Addukte zu bilden.

NBD-Cl (4-Chlor-7-Nitrobenzofurazan): Eine fluoreszierende Sonde, die verwendet wird, um Thiolmodifikationen in Proteinen nachzuweisen.

Biotinyliertes Dimedon: Ein Derivat von Dimedon, das die Biotinylierung und anschließende Detektion von Sulfensäure-modifizierten Proteinen ermöglicht

This compound ist einzigartig in seiner Zellgängigkeit und seiner Fähigkeit, Sulfensäure-modifizierte Proteine in lebenden Zellen direkt nachzuweisen, was es zu einem wertvollen Werkzeug für die Untersuchung der Redoxbiologie in Echtzeit macht .

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

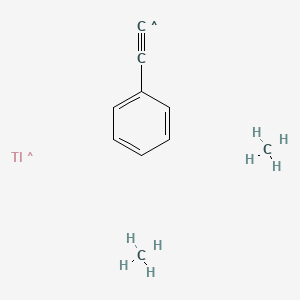

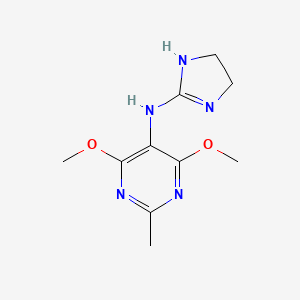

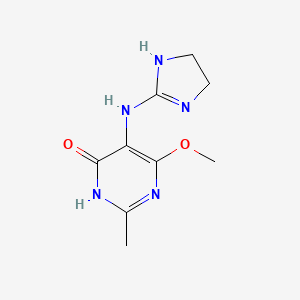

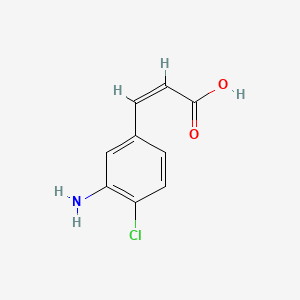

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

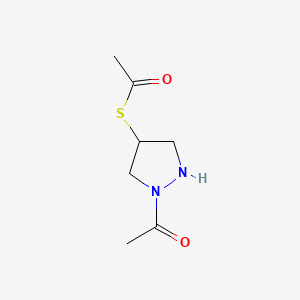

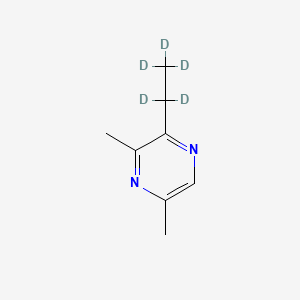

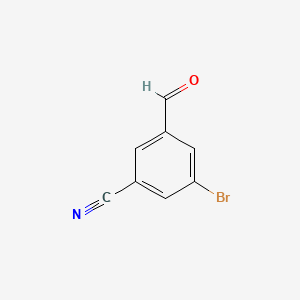

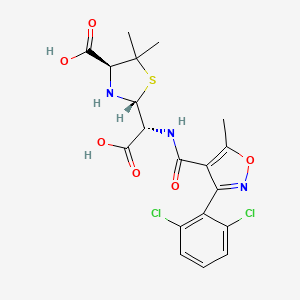

Feasible Synthetic Routes

Q1: What is the role of DAZ-1 in C. elegans?

A1: this compound is the single homologue of the human Deleted in Azoospermia (DAZ) gene in C. elegans. Unlike its mammalian counterparts, which are crucial for spermatogenesis, this compound is essential for oogenesis in C. elegans. Specifically, it is required for the pachytene stage of meiosis I in female germline development. [, ] Loss of this compound function leads to sterility in hermaphrodites due to the arrest of oocyte development. [] Interestingly, this compound is dispensable for male meiosis, as males lacking this compound produce fertile sperm. []

Q2: How does this compound regulate the sperm/oocyte switch?

A2: this compound plays a crucial role in the sperm/oocyte switch, a critical process in the hermaphrodite germline of C. elegans. Studies show that this compound likely acts upstream of the FBF (fem-3 binding factor) pathway, which governs this switch. [] this compound can directly bind to the mRNAs encoding FBF proteins, suggesting a translational regulation mechanism. [] Loss of This compound function leads to reduced FBF protein levels, ultimately hindering the switch from spermatogenesis to oogenesis. []

Q3: What is the connection between this compound, FBF, and GLD-3?

A3: The interplay between this compound, FBF, and GLD-3 (a translational repressor) is vital for the sperm/oocyte switch. this compound positively regulates FBF protein levels, which promote oogenesis. [] Conversely, GLD-3 antagonizes FBF activity, favoring spermatogenesis. [] Interestingly, mutations in gld-3 can partially rescue the oogenesis defect observed in This compound mutants, supporting the antagonistic relationship between these factors. []

Q4: Where and when is this compound expressed in C. elegans?

A4: This compound transcription is restricted to the germline and initiates before meiosis begins. [] Its expression is most prominent in cells undergoing oogenesis, aligning with its crucial role in female meiosis. [] Furthermore, research suggests that this compound might also be involved in proper nuclear organization and cytoplasmic core formation during oogenesis. []

Q5: Does this compound interact with other proteins in C. elegans?

A5: Beyond its interaction with FBF mRNAs, this compound has been shown to interact with CPB-3, a protein involved in various germline development steps in C. elegans. [] While the exact mechanism of this interaction remains unclear, it suggests that this compound may participate in a broader regulatory network governing germ cell fate and development.

Q6: Are there chemical probes available to study sulfenic acid modifications in living cells, and how do they work?

A6: Yes, chemical probes like this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide) and its more potent analog DAz-2 have been developed for detecting sulfenic acid-modified proteins in living cells. [, ] These probes are cell-permeable and selectively react with sulfenic acids. They contain an azide handle for selective detection and enrichment of modified proteins using phosphine reagents via Staudinger ligation. [, ]

Q7: What is the significance of studying sulfenic acid modifications?

A7: Oxidation of cysteine residues in proteins to sulfenic acid is a crucial post-translational modification involved in regulating protein function and cellular signaling. [] Dysregulation of this process has been linked to various disease states. [] Therefore, tools like DAz probes help researchers understand the role of sulfenic acid modifications in cellular processes and potentially identify new therapeutic targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.